molecular formula C12H8BrFN2O2 B8398639 (4-Bromo-2-nitrophenyl)-(4-fluorophenyl)amine

(4-Bromo-2-nitrophenyl)-(4-fluorophenyl)amine

Cat. No. B8398639
M. Wt: 311.11 g/mol
InChI Key: YJMJGDZXUPHOER-UHFFFAOYSA-N
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Patent
US08658637B2

Procedure details

To a room temperature solution of 4-bromo-1-fluoro-2-nitrobenzene (3.3 g, 15 mmol) and 4-fluorophenylamine (1.42 mL, 15 mmol) in anhydrous acetonitrile (20 mL) was added N,N-diisopropylethylamine (2.9 mL, 16.5 mmol) and the mixture was warmed to 90° C. After 24 hours, the mixture was concentrated in vacuo and the crude material was purified by column chromatography over silica gel eluting with 0-20% ethyl acetate in hexanes to afford 4.7 g of (4-bromo-2-nitrophenyl)-(4-fluorophenyl)amine as an orange oil which solidified on standing. MS m/z 311/313 (MH+).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[F:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1.C(N(CC)C(C)C)(C)C>C(#N)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:19][C:16]2[CH:17]=[CH:18][C:13]([F:12])=[CH:14][CH:15]=2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
Name
Quantity
1.42 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)N
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was purified by column chromatography over silica gel eluting with 0-20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)NC1=CC=C(C=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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